molecular formula C11H10ClF3N2S B13536367 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13536367
M. Wt: 294.72 g/mol
InChI Key: ZBKDIZGKWDKSOH-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a high-value heterocyclic compound characterized by a fused thiophene-pyrimidine core. Its structure features a tert-butyl group at position 6, a chlorine atom at position 4, and a trifluoromethyl group at position 2. These substituents confer unique physicochemical properties, including enhanced lipophilicity from the tert-butyl group and metabolic stability from the trifluoromethyl group, making it a promising and versatile scaffold for medicinal chemistry and agrochemical applications . The compound serves as a key synthetic intermediate, with the reactive 4-chloro position allowing for further derivatization via nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the development of a diverse array of analogs with tailored biological activities . This makes it particularly valuable in constructing targeted libraries for drug discovery. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant scientific interest across multiple research areas. They have been identified as potent positive allosteric modulators (PAMs) of the human MRGPRX1 receptor, a potential target for treating neuropathic pain . Furthermore, this structural class has shown promising anti-inflammatory activity by inhibiting key inflammatory mediators such as cyclooxygenase enzymes (COX-1 and COX-2) , and also exhibits potential in anticancer research, with related derivatives acting as inhibitors of various kinase targets, including EGFR and VEGFR-2 . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10ClF3N2S

Molecular Weight

294.72 g/mol

IUPAC Name

6-tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C11H10ClF3N2S/c1-10(2,3)6-4-5-7(12)16-9(11(13,14)15)17-8(5)18-6/h4H,1-3H3

InChI Key

ZBKDIZGKWDKSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(S1)N=C(N=C2Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boron reagents are essential for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions typically result in the formation of new carbon-carbon bonds.

Scientific Research Applications

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family, featuring a thieno ring fused with a pyrimidine structure. It is characterized by a tert-butyl group at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. The molecular formula is C11H12ClF3N2S, with a molecular weight of approximately 252.64 g/mol.

Applications

The applications of this compound are diverse. It exhibits biological activities, particularly as an anti-inflammatory agent. Derivatives of thieno[2,3-d]pyrimidine possess inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Some derivatives have demonstrated significant inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Additionally, compounds within this class have shown potential in anticancer activities against various cancer cell lines.

Compound NameStructureUnique Features
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidineStructureContains a trifluoroethyl group instead of tert-butyl
7-tert-butyl-4-chloro-thieno[2,3-d]pyrimidineStructureLacks trifluoromethyl substitution; different position of tert-butyl
Thieno[3,2-d]pyrimidine DerivativesVariesDifferences in ring fusion and substituents lead to varied biological activities

The presence of both tert-butyl and trifluoromethyl groups in this compound distinguishes it from other derivatives by potentially enhancing lipophilicity and biological activity.

Thieno[2,3-b]pyridine derivatives possess broad pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, antihypertensive and osteogenic activities, in addition to treatment of CNS disorders .

Trifluoromethyl pyrimidine derivatives as anticancer agents

Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized and evaluated for their antifungal, insecticidal, and anticancer properties . The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 at 5 μg/ml, which were lower than those of doxorubicin .

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thieno[2,3-d]pyrimidine Derivatives

Antimicrobial Activity

  • Broad-Spectrum Activity: Compounds with electron-withdrawing groups (e.g., CF₃, Cl) at positions 2 and 4 exhibit potent antimicrobial effects. For example, derivatives with 4-(trifluoromethyl)phenoxy groups (MIC: 2–8 µg/mL against S. aureus) outperform non-halogenated analogs .
  • Mechanistic Insights: The CF₃ group may disrupt bacterial membrane integrity or inhibit enzymes like PglD in Campylobacter jejuni .

Anticancer Potential

  • Kinase Inhibition: The tert-butyl-CF₃-Cl analog shares structural similarities with pyridino[2,3-d]thieno pyrimidines, which inhibit VEGFR-2 kinase (IC₅₀: <100 nM) .
  • HDAC Inhibition: Hydroxamic acid derivatives of thieno[2,3-d]pyrimidines show nanomolar HDAC6 inhibition, with potency influenced by substituent length and hydrophobicity .

Biological Activity

6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. Its unique structure, featuring a thieno ring fused with a pyrimidine, is characterized by the presence of a tert-butyl group at the 6-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 2-position. This compound has garnered attention for its notable biological activities, particularly as an anti-inflammatory and anticancer agent.

  • Molecular Formula: C12H12ClF3N2S
  • Molecular Weight: Approximately 252.64 g/mol

Anti-inflammatory Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, exhibit significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The compound has shown IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as an effective anti-inflammatory agent .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has demonstrated promising anticancer activities against various cancer cell lines. Studies have suggested that structural modifications can enhance its potency against specific cancer targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of both tert-butyl and trifluoromethyl groups enhances lipophilicity and biological activity. Research has shown that modifications to the structure can affect binding affinity to biological targets such as enzymes and receptors .

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructureUnique Features
This compoundStructureNotable anti-inflammatory and anticancer activities
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidineStructureContains a trifluoroethyl group instead of tert-butyl
7-tert-butyl-4-chloro-thieno[2,3-d]pyrimidineStructureLacks trifluoromethyl substitution; different position of tert-butyl

Case Studies and Research Findings

  • Inhibition Studies : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed significant inhibition against COX enzymes with IC50 values ranging from 0.5 to 5 µM .
  • Anticancer Efficacy : Another research highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range .
  • Binding Affinity : Interaction studies revealed that structural modifications could significantly alter the binding affinity of this compound to macrophage migration inhibitory factor (MIF), enhancing its therapeutic potential .

Q & A

Q. Case Study :

  • A 4-chloro derivative synthesized via POCl₃ achieved 81% yield under reflux, while higher temperatures led to decomposition .

Advanced: How do substituents influence the antimicrobial activity of thieno[2,3-d]pyrimidines?

Answer:

  • Electron-Withdrawing Groups : Trifluoromethyl and chloro groups enhance activity by increasing lipophilicity and target binding .
  • Phenoxy Substituents : Bulky groups (e.g., 4-trifluoromethylphenoxy) improve membrane penetration, as seen in derivatives with MIC values ≤1 µg/mL against S. aureus .

Structure-Activity Relationship (SAR) Findings:

SubstituentAntimicrobial Activity (MIC, µg/mL)Reference
4-Trifluoromethylphenoxy0.5–1.0
4-Nitrophenoxy2.0–4.0

Advanced: What methodologies assess dihydrofolate reductase (DHFR) inhibition by thieno[2,3-d]pyrimidines?

Answer:

  • Enzyme Assays : Measure IC₅₀ values using recombinant DHFR and NADPH oxidation rates .
  • Molecular Docking : Simulate binding interactions with DHFR active sites to prioritize synthetic targets.
  • Comparative Analysis : Derivatives with 4-chloro and 2-trifluoromethyl groups showed 10-fold higher potency than methotrexate in preliminary studies .

Basic: What safety protocols are critical when handling chlorinated/trifluoromethyl thieno[2,3-d]pyrimidines?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., POCl₃) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .

Advanced: How does XRD analysis enhance understanding of thieno[2,3-d]pyrimidine conformations?

Answer:
XRD reveals:

  • Bond Lengths : C-Cl bonds average 1.73 Å, while C-F bonds are ~1.34 Å, confirming electronic effects .
  • Intermolecular Interactions : Hydrogen bonding between NH groups and carbonyl oxygen stabilizes crystal packing .

Example XRD Data:

ParameterValue (Å/°)Reference
C-Cl bond length1.73
C-N-C angle in pyrimidine ring120°

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